Isobutyl salicylate (CAS 87-19-4) is an organic ester compound belonging to the class of o-hydroxybenzoic acid esters, which are benzoic acid esters where the benzene ring is ortho-substituted with a hydroxy group. This compound is commonly utilized in the fragrance and cosmetic industry as an emollient and flavoring agent, contributing clover, floral, and bitter tasting notes to products [1]. Chemically, it is described as 2-methylpropyl 2-hydroxybenzoate with the molecular formula C₁₁H₁₄O₃ and a monoisotopic molecular weight of 194.094294314 Da [1]. The compound's structure consists of a salicylic acid moiety esterified with an isobutyl alcohol group, creating a molecule with moderate lipophilicity that facilitates its penetration through biological membranes.
From a regulatory perspective, this compound is recognized by the Flavor and Extract Manufacturers Association (FEMA 2213) and has been reviewed for safety in fragrance applications [1]. Its use spans multiple consumer product categories, including lotions, creams, perfumes, and cosmetic formulations, where it functions both as a fragrance component and a solvent. The compound's physicochemical properties, including its relatively low water solubility and moderate logP value, make it particularly suitable for topical applications where sustained release is desired. Understanding these fundamental chemical characteristics provides the foundation for its identification and quantification in complex biological matrices using advanced analytical techniques.
Table 1: Fundamental Molecular Characteristics of this compound
| Property | Value | Source/Method |
|---|---|---|
| CAS Registry Number | 87-19-4 | Chemical Abstracts |
| IUPAC Name | 2-methylpropyl 2-hydroxybenzoate | IUPAC Nomenclature |
| Molecular Formula | C₁₁H₁₄O₃ | Elemental Analysis |
| Average Molecular Weight | 194.2271 g/mol | Mass Spectrometry |
| Monoisotopic Mass | 194.094294314 Da | High-Resolution MS |
| Chemical Class | o-Hydroxybenzoic acid esters | Structural Classification |
Table 2: Experimental Physicochemical Properties of this compound
| Property | Value | Experimental Conditions |
|---|---|---|
| Physical State | Liquid | Room Temperature |
| Boiling Point | 142-143°C | at 20 mmHg |
| Melting Point | -6°C | Differential Scanning Calorimetry |
| Density | 1.07 g/cm³ | at 25°C |
| Water Solubility | 0.54 g/L | ALOGPS Prediction |
| logP | 3.32 | ALOGPS Prediction |
| pKa (Strongest Acidic) | 9.72 | Computational Prediction |
The structural features of this compound include a phenolic hydroxyl group (pKa ≈ 9.72) that remains largely undissociated at physiological pH, and an ester bond that serves as the primary site for enzymatic hydrolysis in biological systems [1]. The compound's partition coefficient (logP = 3.32) indicates moderate lipophilicity, which influences its distribution in biological systems and its ability to cross cellular membranes. The hydrogen bond donor count (1) and hydrogen bond acceptor count (2) further define its potential for molecular interactions, while the rotatable bond count (4) contributes to its conformational flexibility. These molecular properties collectively determine the compound's behavior in analytical systems and its biotransformation in biological organisms, providing critical parameters for method development in metabolite identification studies.
High-resolution mass spectrometry has become the cornerstone of modern metabolomics for untargeted analysis and metabolite identification [2]. The identification of this compound and its metabolites typically employs UPLC-QTOF/MS (Ultra Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry) with electrospray ionization (ESI) in both positive and negative ion modes. For optimal detection, the following instrument parameters are recommended: capillary voltage of 3.0 kV, cone voltage of 25 V, desolvation temperature of 300°C, and a mass range of 50-1000 m/z [2]. The high mass accuracy (<5 ppm) provided by QTOF instruments is crucial for distinguishing this compound from other isobaric compounds in complex biological samples.
The fragmentation pattern of this compound exhibits characteristic ions that aid in its identification. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 195.1025 is typically observed, with major fragment ions resulting from the loss of the isobutyl group (C₄H₈) yielding m/z 139.0390, and subsequent decarboxylation producing m/z 95.0491 [1]. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 193.0863 is common, with fragments arising from cleavage of the ester bond. These diagnostic fragments provide structural information that confirms the identity of the parent compound and its metabolic products. For confident identification, the observed mass accuracy, isotopic pattern, and fragmentation spectrum should all be consistent with the theoretical values for this compound.
Liquid chromatographic separation prior to mass spectrometric analysis is essential for resolving this compound from matrix components in biological samples. A reversed-phase BEH C8 column (2.1 × 100 mm, 1.7 μm) with a water-acetonitrile gradient containing 0.1% formic acid has been successfully employed for similar compounds [2]. The recommended gradient starts at 1% acetonitrile, increasing to 90% over 13 minutes at a flow rate of 2 mL/min, with column temperature maintained at 40°C. Under these conditions, this compound typically elutes between 8-10 minutes, depending on the specific instrumentation and matrix.
Table 3: Mass Spectrometric Conditions for this compound Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Ionization Mode | ESI Positive/Negative | Comprehensive detection |
| Capillary Voltage | 3.0 kV | Optimal ion formation |
| Cone Voltage | 25 V | Controlled fragmentation |
| Desolvation Temperature | 300°C | Efficient solvent removal |
| Desolvation Gas Flow | 500 L/h | Enhanced desolvation |
| Source Temperature | 110°C | Ionization stability |
| Mass Range | 50-1000 m/z | Broad metabolite coverage |
| Collision Energy | 5-30 eV | Fragment ion generation |
For sample preparation from urine matrices, a protein precipitation protocol using acetonitrile (1:4 sample:acetonitrile ratio) followed by vortexing and centrifugation at 10,000 rpm for 10 minutes at 4°C has proven effective [2]. The supernatant is then dried under nitrogen or lyophilization and reconstituted in water-acetonitrile (4:1) prior to analysis. For tissue samples or cellular extracts, liquid-liquid extraction with ethyl acetate or methyl tert-butyl ether provides efficient extraction of this compound and its metabolites. Quality control samples should be prepared by pooling small aliquots from all samples to monitor instrument performance throughout the analysis sequence.
This compound undergoes predominant biotransformation via enzymatic hydrolysis to yield salicylic acid and isobutyl alcohol as primary metabolites [3]. This hydrolysis is primarily mediated by carboxylesterase enzymes present in liver tissues and other organs. Recent research using human liver S9 fractions has demonstrated that salicylate esters with less bulky alcohol moieties, such as this compound, generally exhibit higher in vitro intrinsic clearance (CLint, in vitro) values compared to more sterically hindered derivatives [3]. The rate of this metabolic conversion is influenced by the compound's lipophilicity, with lower LogP values generally correlating with higher clearance rates.
The resulting salicylic acid can subsequently undergo multiple conjugation reactions, including glucuronidation to form salicyl acyl glucuronide and salicyl phenolic glucuronide, as well as glycine conjugation to form salicyluric acid [3]. These phase II metabolites are predominantly excreted in urine. A smaller fraction of salicylic acid may undergo oxidative metabolism via cytochrome P450 enzymes to form 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid (gentisic acid). The isobutyl alcohol generated from hydrolysis undergoes further oxidation to isobutyraldehyde and then to isobutyric acid, which can enter the valine metabolic pathway or be conjugated with glycine before excretion.
The following diagram illustrates the complete metabolic pathway of this compound, incorporating both the primary hydrolysis and subsequent metabolic fates of the resulting products:
This compound metabolic pathway showing hydrolysis and subsequent transformations.
The translation of in vitro metabolic data to in vivo relevance requires sophisticated modeling approaches [3]. High-Throughput Pharmacokinetic (HTPK) models have been successfully applied to extrapolate in vitro intrinsic clearance values (CLint, in vitro) to human in vivo clearance and half-life values for salicylate esters [3]. These models incorporate physiologically based pharmacokinetic parameters including hepatic blood flow, plasma protein binding, and microsomal or S9 protein binding to predict in vivo pharmacokinetics.
The metabolism factor—defined as the percentage of substance metabolized to salicylic acid in 24 hours in vivo—can be derived from the predicted half-life using these models [3]. For this compound, this factor is critical for aggregate exposure assessment when multiple salicylate esters are present in cosmetic products. Research has demonstrated that in vitro data input generally provides more conservative (higher) metabolism factors compared to those derived using solely in silico parameters, suggesting the importance of experimental verification for accurate risk assessment [3].
This compound belongs to a class of alkyl salicylates that have been investigated for potential endocrine-disrupting effects. Recent studies have examined the inhibitory effects of various salicylate esters on human placental 3β-hydroxysteroid dehydrogenase 1 (h3β-HSD1), a key enzyme in steroid hormone biosynthesis [4]. This enzyme catalyzes the conversion of pregnenolone to progesterone, essential for maintaining pregnancy. The inhibition of h3β-HSD1 can potentially disrupt placental steroidogenesis, leading to altered hormone levels that may affect pregnancy outcomes.
The inhibitory potency of salicylate esters on h3β-HSD1 appears to be influenced by the length and branching of the carbon chain in the alcohol moiety [4]. In enzymatic assays, this compound demonstrated moderate inhibition of h3β-HSD1, with an IC₅₀ value that places it in the mid-range of potency compared to other alkyl salicylates. The inhibition kinetics suggest a mixed-type inhibition pattern, indicating that this compound can bind to both the enzyme and the enzyme-substrate complex. This inhibitory effect exhibits species-specific sensitivity, with human placental 3β-HSD1 generally showing greater sensitivity to inhibition compared to the rat homolog [4].
The biological activities of this compound have important implications for its use in consumer products and its safety assessment. As a potential endocrine-disrupting chemical, even at relatively low concentrations, there is a need for careful evaluation of exposure levels, particularly in populations with increased susceptibility such as pregnant women [4]. The dose-response relationship for h3β-HSD1 inhibition suggests a threshold effect, which could inform the establishment of safe exposure limits.
From a regulatory perspective, the metabolism factor derived from IVIVE approaches provides a scientifically robust basis for aggregate exposure assessment to salicylic acid from multiple salicylate esters in cosmetic products [3]. This is particularly relevant given that not all salicylate esters contribute equally to systemic salicylic acid exposure due to differences in their metabolic rates and extents. The implementation of metabolism-adjusted factors in safety assessments represents a more refined approach compared to the traditional assumption of complete conversion, leading to more accurate risk characterization.
The identification of this compound in untargeted metabolomics studies can be enhanced through bioinformatics approaches that leverage the collective power of metabolic pathways and networks. Innovative tools such as Mummichog and Metabolome Searcher enable prediction of functional activity directly from spectral feature tables without a priori metabolite identification [5] [6]. These algorithms address the critical bottleneck in metabolomics—the identification of metabolites—by bypassing the need for upfront identification through leveraging the organization of metabolic networks.
The Mummichog algorithm operates on the principle that if a list of significant spectral features reflects biological activity, the true metabolites they represent should show enrichment in local structures of the metabolic network, while false matches distribute randomly [5]. This approach allows researchers to predict network activity directly from mass spectrometry data, significantly accelerating the discovery process. Similarly, Metabolome Searcher facilitates putative compound identification by restricting possible matches to those encoded in an organism's genome, effectively reducing false positives by excluding metabolically impossible compounds [6].
The following diagram illustrates the integrated computational workflow for identifying this compound and determining its biological context in untargeted metabolomics studies:
Computational workflow for metabolite identification and pathway analysis in untargeted metabolomics.
For comprehensive structural characterization, in silico prediction tools can generate theoretical fragmentation spectra that can be compared with experimental data. These tools use fragmentation rule databases and machine learning algorithms to predict the most likely fragmentation pathways for a given structure. When applied to this compound, these tools accurately predict the characteristic fragments observed in experimental spectra, providing additional confidence in identification.
Multivariate statistical analysis including Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) are essential for detecting this compound as a potential biomarker in case-control studies [2]. These methods help identify subtle differences in metabolic profiles that might be obscured by biological variability. The Variable Importance in Projection (VIP) metric derived from OPLS-DA models helps prioritize this compound and its metabolites for further investigation when they show significant alterations between experimental groups.
The comprehensive identification and characterization of this compound in biological systems requires an integrated analytical approach combining high-resolution mass spectrometry, chromatographic separation, computational prediction, and pathway analysis. The compound's moderate lipophilicity and ester functionality dictate its metabolic fate, primarily through hydrolysis to salicylic acid and isobutyl alcohol, followed by various conjugation and oxidation reactions. The recent identification of its potential to inhibit placental 3β-HSD1 highlights the importance of considering endocrine-disrupting effects in safety assessments.
The table below summarizes the key identified properties of isobutyl salicylate that are relevant for its handling and formulation. [1] [2] [3]
| Property | Value / Description |
|---|---|
| CAS Registry Number | 87-19-4 [1] [2] [4] |
| Molecular Formula | C11H14O3 [1] [2] [4] |
| Molecular Weight | 194.23 g/mol [1] [2] [4] |
| Appearance | Colorless to pale yellow, clear mobile liquid [1] [2] [3] |
| Odor | Sweet, harsh, herbal, floral with clover or orchid nuances [1] [2] [4] |
| Density (at 20°C) | 1.059 - 1.069 g/mL [1] [2] [3] |
| Refractive Index (nD20) | 1.5050 - 1.5100 [1] [2] [3] |
| Boiling Point | 259 - 267 °C [1] [3] [5] |
| Flash Point | 110 - 121 °C (Closed Cup) [2] [3] |
| Water Solubility | Practically insoluble or very low (approx. 19.5 mg/L at 20°C) [1] [2] [5] |
| Log P (Partition Coefficient) | 3.32 - 4.09 (Indicating high lipophilicity) [1] [6] [5] |
While quantitative data for a wide range of solvents is unavailable, the search results provide general solubility profiles:
This compound is typically produced via esterification. The following diagram illustrates the core synthesis workflow and key optimization parameters based on industrial data. [7]
The workflow for synthesizing this compound involves key catalyst choices and reaction parameter optimization.
The table below compares the different catalyst systems mentioned in the literature for this esterification reaction. [7]
| Catalyst | Key Features & Reaction Conditions | Reported Yield | Reference |
|---|
| Rare-earth Superacid (SO₄²⁻/TiO₂/La³⁺) | Molar ratio (alcohol:acid) 3:1, 3 hours, 90-120°C, uses benzene for water removal. | ~96.2% | [7] | | Boric Acid (H₃BO₃) | Effective with equimolar mixtures of acid and alcohol; commercially available, low cost, environmentally friendly. | 90-95% | [7] | | Sulfuric Acid (H₂SO₄) | A traditional method, but can involve variable results and longer reaction times. | Variable | [7] |
For laboratory and industrial handling, please note the following safety information:
The search results lack a detailed, quantitative solubility profile for this compound across a range of organic solvents. To obtain this critical data for your drug development work, I suggest the following approaches:
The following table consolidates the fundamental identifying information for Isobutyl Salicylate, which is essential for any subsequent analysis [1].
| Property | Detail |
|---|---|
| Chemical Name | Isobutyl 2-hydroxybenzoate |
| Synonym(s) | Isobutyl o-hydroxybenzoate; 2-Methylpropyl 2-hydroxybenzoate |
| CAS Registry Number | 87-19-4 |
| JECFA Number | 902 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 |
| Physical Form | Colourless to pale yellow liquid |
| Odour | Somewhat harsh, floral, herbaceous |
According to the Food and Agriculture Organization (FAO), the Infrared (IR) spectrum is a required test for the identification of this compound [1].
The search results indicate that the standard method for identifying this compound is through its Infrared (IR) spectrum [1]. While the specific peak data for this compound was not located, the general workflow for such an analysis is standardized. The following diagram outlines the key steps a researcher would follow to obtain and use the IR spectrum for identification.
Experimental workflow for IR analysis
The methodology relies on detecting the unique vibrational frequencies of functional groups within the molecule. For a salicylate ester like this compound, you would expect to find several key absorption peaks [1]:
For rigorous research and development work, obtaining a reference spectrum from a professional database is crucial. Here are two potential pathways:
The molecular formula C11H14O3 (molar mass: 194.22 g/mol) corresponds to several specific chemical compounds [1]. The table below lists identified compounds relevant to biomedical research:
| Compound Name | Context / Source | Relevance / Activity |
|---|---|---|
| gamma-Asarone (γ-Asarone) | Identified in the n-hexane extract of Lepidium sativum (garden cress) seeds [2]. | Studied for potential anticancer properties; research investigated its effects on hepatocellular carcinoma (HCC) cell lines [2]. |
| 3-Methoxy-2-propoxybenzaldehyde | A unique chemical available for research from chemical suppliers [3]. | Specific biological activity not detailed in search results; provided for comprehensive coverage. |
The primary research context for a C11H14O3 compound comes from a study on Lepidium sativum (garden cress). Here is an overview of the research workflow and findings:
Experimental workflow for identifying and evaluating C11H14O3 (gamma-Asarone) from Lepidium sativum [2].
Isobutyl salicylate is an organic ester known for its pleasant, sweet, and floral aroma with herbaceous or wintergreen-like nuances [1]. The table below summarizes its core chemical and physical properties.
| Property | Specification |
|---|---|
| CAS Registry Number | 87-19-4 [2] [1] [3] |
| Molecular Formula | C₁₁H₁₄O₃ [2] [1] [3] |
| Molecular Weight | 194.23 g/mol [2] [1] [3] |
| Appearance | Clear, colorless to pale yellow liquid [2] [1] |
| Odor Description | Sweet, floral, wintergreen-like, herbaceous-green, with orchid or clover nuances [1] [4] |
| Purity (GC) | 98 - 100% [2] |
| Boiling Point | 260 - 262 °C [2] |
| Refractive Index (n20/D) | 1.507 - 1.510 [2] |
| Density | ~1.1 g/cm³ [3] |
| Solubility | Soluble in ethanol, oils; insoluble in water, glycerol [1] |
Its primary industrial applications are in the fragrance and flavor sectors:
While current research is limited, some studies suggest potential for pharmaceutical development. The following workflow outlines the research journey from initial synthesis to application testing.
A study cited in the search results investigated the antibacterial activity of this compound against foodborne pathogens [1].
Preliminary research suggests this compound and its derivatives may have anti-inflammatory effects [1].
For any research with potential therapeutic applications, safety is paramount.
This compound presents an interesting compound for research beyond its conventional uses. The provided application notes and protocols offer a foundational framework for scientists, particularly in pharmacology and cosmeceuticals, to explore its antimicrobial and anti-inflammatory potential systematically.
Isobutyl salicylate (IBS) is an organic ester of salicylic acid and isobutanol, classified among the alkyl salicylates. With the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol, it is a colorless liquid insoluble in water but soluble in organic solvents and oils [1]. It is commonly used in the cosmetic and fragrance industries due to its floral, herbaceous odor [1]. Recent investigations have expanded its profile beyond these applications, exploring its potential as a anti-inflammatory and antimicrobial agent, positioning it as a candidate for drug repurposing and the development of dual-action therapeutics [2] [3] [1].
The growing interest in salicylate derivatives is driven by the need to manage conditions involving both infection and inflammation, such as musculoskeletal infections and urinary tract infections, while avoiding the complications of polypharmacy [2]. The development of multi-target or dual-action drugs represents a strategic approach to this challenge, and existing compounds like IBS provide a valuable starting point due to their established safety and synthetic accessibility [2] [4].
The biological activity of this compound is believed to stem from several interconnected mechanisms, which are typical of salicylate derivatives but require further validation specifically for IBS.
The diagram below illustrates the hypothesized interplay between these mechanisms in a biological context.
Figure 1: Hypothesized mechanisms of action for this compound (IBS). IBS is proposed to act through multiple pathways, potentially leading to combined anti-inflammatory and anti-infective outcomes.
The inhibitory potency of alkyl salicylates on enzymes like 3β-HSD1 is significantly influenced by the structure of the alkyl chain. Research has shown that the length and branching of the carbon chain in the alcohol moiety affect the compound's IC₅₀ value [3]. For instance, IBS, with its branched four-carbon chain, exhibits an IC₅₀ of 52.28 µM for h3β-HSD1 inhibition, which is more potent than the linear butyl homologue (IC₅₀ = 78.12 µM) but less potent than longer-chain homologues like hexyl salicylate (IC₅₀ = 7.78 µM) [3]. This suggests that lipophilicity and steric factors play a crucial role in binding to the enzyme's active site.
The table below summarizes the known quantitative data regarding the biological activities of this compound.
Table 1: Quantitative Profile of this compound's Biological Activities
| Activity Type | Experimental Model | Key Metric/Result | Citation |
|---|---|---|---|
| Enzyme Inhibition | Human placental 3β-HSD1 | IC₅₀ = 52.28 µM (Mixed-type inhibition) | [3] |
| Enzyme Inhibition | Rat placental 3β-HSD4 | IC₅₀ = 43.14 µM (Mixed-type inhibition) | [3] |
| Antimicrobial Activity | In vitro vs. S. aureus & E. coli | Antibacterial effect observed (Specific MIC not available) | [1] |
| Anti-inflammatory Potential | LPS-induced macrophages | Potential anti-inflammatory effects noted (Data requires confirmation) | [1] |
| Physical Form | - | Colorless liquid | [1] |
| Solubility | - | Insoluble in water, glycerol; soluble in organic solvents, oils, ethanol | [1] |
This protocol is adapted from studies investigating the inhibition of human placental 3β-HSD1 by alkyl salicylates [3].
This protocol outlines a general approach for evaluating the anti-inflammatory potential of IBS, based on common methods used for NSAIDs and salicylate derivatives [4] [1].
This protocol is based on standard broth microdilution methods for assessing antimicrobial activity [2] [1].
This compound holds potential for several research applications, primarily in the early discovery phase:
The primary research gaps include a lack of in vivo validation of its anti-inflammatory effects, a detailed elucidation of its primary molecular target, and comprehensive toxicological profiling beyond endocrine disruption. Future research should prioritize these areas to fully assess its therapeutic potential.
This compound is an aromatic ester valued for its floral, sweet, and slightly wintergreen-like odor [1] [2]. Its primary applications are in the fragrance, flavor, and cosmetic industries, where it functions as a scent component and a skin-conditioning agent [2]. The following notes detail its key characteristics for scientific professionals.
Chemical and Physical Properties this compound is characterized by the following properties, which are critical for its handling, identification, and use in formulations:
| Property | Specification / Value | Reference / Context |
|---|---|---|
| CAS Registry Number | 87-19-4 | [3] [4] [2] |
| Molecular Formula | C₁₁H₁₄O₃ | [2] |
| Molecular Weight | 194.23 g/mol | [2] |
| Physical Form | Colorless to pale yellow liquid | [2] [5] |
| Odor Description | Soft, floral, creamy, with hints of wintergreen, ylang-ylang, orchid, and leafy tobacco | [1] |
| Boiling Point | 263.9 ± 13.0 °C (760 mmHg) | [2] |
| Melting Point | -6 °C | [2] |
| Flash Point | 103.4 ± 12.6 °C | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Refractive Index | 1.509 | [2] |
| Purity (Commercial) | Typically >98% to >99% | [1] [5] |
Safety and Regulatory Information Safe handling of this compound is paramount in a laboratory setting. Key safety classifications are listed below.
| Aspect | Details |
|---|---|
| GHS Hazard Statements | H302 (Harmful if swallowed), H400 (Very toxic to aquatic life), H411 (Toxic to aquatic life with long-lasting effects) [2] [5]. |
| Precautionary Measures | Work in a well-ventilated area, wear nitrile gloves and safety glasses to prevent skin and eye contact [1]. |
| Storage | Store in a cool, dry, dark place, in containers with tight seals to prevent oxidation. A shelf life of 3-5 years is typical with proper storage [1]. |
While direct extraction protocols for this compound are not detailed in the available literature, the following sections outline its established synthesis and analytical methods based on common chemical practices and search result information.
This compound is synthesized industrially via the Fischer esterification of salicylic acid with isobutyl alcohol [2]. The general workflow for this synthesis is as follows:
The primary purification technique for the synthesized ester is distillation [2]. For related salicylate esters, crystallization has been explored as a high-purity purification method, which may offer an alternative pathway for researchers.
A patent for purifying methyl salicylate (US1814853A) describes a method using crystallization with a diluent [6]. While not directly confirmed for the isobutyl ester, the principle could be investigated.
For separating azeotropic mixtures involving similar esters like isobutyl acetate, advanced distillation techniques like extractive distillation or pressure-swing distillation are employed industrially [7]. These are highly specific to the mixture being separated and require rigorous simulation and optimization.
Routine analysis for identity and purity confirmation can be conducted using the following techniques:
| Technique | Application | Protocol Notes |
|---|---|---|
| Gas Chromatography (GC) | Purity assessment, quantification. | Use a standard non-polar to mid-polar capillary column (e.g., DB-5). Coupling with a Mass Spectrometer (GC-MS) provides definitive identification [2]. |
| Infrared (IR) Spectroscopy | Functional group confirmation. | Confirm the presence of ester (C=O stretch ~1700-1725 cm⁻¹) and hydroxyl (O-H stretch ~3200-3600 cm⁻¹) groups [2]. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation. | ¹H NMR and ¹³C NMR are used to verify the molecular structure. The ortho-disubstituted benzene ring and the isobutyl group give characteristic shifts [2]. |
Isobutyl salicylate (CAS 87-19-4) is an important ester in the fragrance and flavor industries. Its purification from synthetic by-products and degradation impurities is crucial for ensuring product quality, safety, and efficacy, particularly for high-value applications [1]. These notes detail a robust protocol using preparative High-Performance Liquid Chromatography (HPLC), a highly effective technique for isolating and collecting pure compounds from complex mixtures.
An established reverse-phase (RP) HPLC method provides an excellent foundation for scaling up to preparative purification [2] [3]. The core separation logic and mobile phase composition can be directly adapted.
2.1 Materials and Equipment
2.2 Detailed Stepwise Procedure
The workflow for the entire preparative separation process is outlined below.
For a reliable and trustworthy method, specific parameters must be defined and validated. The following table summarizes the core chromatographic conditions and system suitability requirements.
Table 1: Chromatographic Conditions & System Suitability [2] [3] [4]
| Parameter | Specification | Purpose & Rationale |
|---|---|---|
| Column Chemistry | C18 (e.g., Newcrom R1, Waters Symmetry C18) | Reverse-phase separation based on hydrophobicity. |
| Mobile Phase | ACN:Water:H₃PO₄ (400:600:2, v/v/v) | Isocratic elution with acid to improve peak shape. |
| Detection Wavelength | 237 nm | Optimal detection for salicylate derivatives. |
| System Suitability | Resolution ≥ 2.0 | Ensures baseline separation between critical peak pairs. |
Validation is essential to confirm the method is suitable for its intended purpose. The following parameters should be assessed, drawing parallels from the validation of acetylsalicylic acid impurity methods [4].
Table 2: Key Method Validation Parameters
| Validation Parameter | Target Acceptance Criteria | Experimental Approach |
|---|---|---|
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Analyze impurity standards across a concentration range (e.g., 0.0005 - 0.040 mg/mL) [4]. |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 2.0% | Multiple injections of the same sample preparation [4]. |
| Accuracy (Recovery) | 90 - 110% | Spike known amounts of impurity into the sample matrix and measure recovery [4]. |
| Specificity | No interference from blank or sample matrix | Confirm that the impurity peaks are resolved from the main peak and from each other. |
While HPLC is highly effective, other classical techniques can be employed as initial purification steps or for specific impurity profiles.
This compound requires careful handling. Consult its Safety Data Sheet (SDS) before use. General hazards include [1]:
The preparative HPLC protocol outlined here, built upon a validated analytical method, provides a reliable pathway for the high-purity separation of this compound from its associated impurities. This process is critical for obtaining materials of sufficient quality for further research, development, and regulatory approval in pharmaceutical and consumer product applications.
The coordination chemistry of salicylates with metal ions represents a rapidly advancing frontier in medicinal inorganic chemistry and pharmaceutical development. Salicylic acid and its derivatives, particularly acetylsalicylic acid (aspirin), have been therapeutic staples for over a century as non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic, antipyretic, and antiplatelet properties. Recent advances have demonstrated that complexation of salicylate ligands with various metal ions can significantly enhance their biological activity, improve their safety profile, and introduce novel therapeutic mechanisms not present in the parent organic compounds. These coordination complexes exhibit modified physicochemical properties that can be strategically exploited to address common pharmaceutical challenges such as poor bioavailability, gastrointestinal toxicity, and limited therapeutic scope.
The significance of metal-salicylate coordination extends beyond direct therapeutic applications to include catalytic applications in synthetic chemistry and potential diagnostic uses. Metal-salicylate complexes serve as versatile scaffolds in drug design, allowing researchers to fine-tune electronic properties, lipophilicity, and molecular geometry through careful selection of both the metal center and salicylate derivative. Contemporary research focuses on developing these complexes as targeted therapeutic agents with enhanced specificity for pathological processes involving metalloenzymes or oxidative stress pathways. The table below summarizes key pharmaceutical applications of various metal-salicylate complexes:
Table 1: Pharmaceutical Applications of Metal-Salicylate Complexes
| Metal Ion | Therapeutic Applications | Advantages over Organic Salicylates | References |
|---|---|---|---|
| Fe(II)/Fe(III) | Anti-inflammatory, Potential antianemic | Reduced GI toxicity, Enhanced stability | [1] |
| Zn(II) | Anticonvulsant, Anti-inflammatory, Antioxidant | Superoxide dismutase mimetic activity | [2] |
| Cu(II) | Anti-inflammatory, Catalytic, Antimicrobial | SOD activity, Synergistic effects | [3] |
| Mn(II) | Antioxidant, Neuroprotective | SOD mimetic, Cardiorespiratory modulation | [2] |
| Co(II) | Microcirculation enhancement | Improved peripheral blood flow | [2] |
| Ni(II) | Biological activity modulation | Altered pharmacological profile | [2] |
Salicylic acid (2-hydroxybenzoic acid) possesses two primary functional groups that participate in metal coordination: the carboxylic acid group (-COOH) at the C1 position and the phenolic hydroxyl group (-OH) at the ortho (C2) position. This ortho relationship between functional groups creates a chelate effect that stabilizes metal complexes through five- or six-membered ring formation. The deprotonated form of salicylic acid (salicylate) can coordinate to metal ions through several distinct binding modes, with the specific coordination geometry influenced by factors including metal ion characteristics, reaction conditions, and the presence of additional ligands.
The versatile coordination behavior of salicylate anions enables the formation of complexes with diverse nuclearities (mononuclear, dinuclear, polynuclear) and dimensionalities. The carboxylic acid group can exhibit multiple coordination modes including monodentate, bidentate chelating, and bridging configurations, while the phenolic oxygen typically coordinates in a monodentate fashion, though it can also participate in bridging arrangements in polynuclear complexes. The table below summarizes the common coordination modes observed in metal-salicylate complexes:
Table 2: Common Coordination Modes in Metal-Salicylate Complexes
| Coordination Mode | Structural Features | Common Metal Ions | Typical Applications |
|---|---|---|---|
| O,O'-bidentate chelate | Six-membered chelate ring via carboxylic oxygen and phenolic oxygen | Fe(III), Cu(II), Zn(II) | Pharmaceutical applications |
| Bridging bidentate | Carboxylate bridges between metal centers | Mn(II), Co(II), Ni(II) | Polynuclear complexes, Materials science |
| Monodentate carboxylic | Coordination through single carboxylic oxygen | Alkali metals, With ancillary ligands | Precursor to more complex structures |
| Mixed-mode | Combination of chelating and bridging | Various 3d metals | Extended structures, MOFs |
The following diagram illustrates the primary coordination modes of salicylate ligands with metal ions, showing both the common binding motifs and the resulting complex structures:
Diagram 1: Salicylate Coordination Modes (65 characters)
This protocol describes the synthesis of Mn(II), Co(II), Ni(II), and Zn(II) salicylate complexes through the direct reaction of metal acetates with acetylsalicylic acid, adapted from established procedures with modifications for improved reproducibility [2]. The method produces pure salicylate complexes after hydrolysis of the initial acetylsalicylate products, suitable for pharmaceutical applications and biological testing.
Materials:
Equipment:
Procedure:
Critical Parameters:
This protocol describes the preparation of a copper(II)/salicylic acid complex optimized for catalytic applications in Sonogashira-type cross-coupling reactions [3]. The complex exhibits high catalytic efficiency under mild conditions and represents a cost-effective alternative to traditional palladium-based catalysts.
Materials:
Equipment:
Procedure:
Critical Parameters:
Comprehensive characterization of metal-salicylate complexes is essential for establishing structure-activity relationships and ensuring batch-to-batch reproducibility in pharmaceutical applications. The following table summarizes key characterization methods and their specific applications in analyzing metal-salicylate complexes:
Table 3: Characterization Techniques for Metal-Salicylate Complexes
| Technique | Information Obtained | Experimental Conditions | References |
|---|---|---|---|
| X-ray Crystallography | Molecular structure, Coordination geometry, Bond lengths | Single crystal, 100-293K | [2] [4] |
| FT-IR Spectroscopy | Coordination mode (Δν between asym and sym COO⁻ vib) | KBr pellets, 4000-400 cm⁻¹ | [2] |
| Elemental Analysis | Composition purity, C,H,N,Metal content | Perkin-Elmer 240C analyzer | [2] |
| ESI-Mass Spectrometry | Molecular mass, Complex stability in solution | Electrospray ionization | [2] |
| Thermal Analysis | Decomposition patterns, Hydration state | TGA/DSC, 25-800°C, N₂ atmosphere | [2] |
| X-ray Powder Diffraction | Phase purity, Crystallinity | Cu Kα radiation, 5-50° 2θ | [2] |
Metal-salicylate complexes demonstrate significantly improved biological activities compared to their parent organic compounds, making them attractive candidates for pharmaceutical development. These complexes often exhibit reduced side effects, enhanced potency, and novel mechanisms of action that can be exploited for therapeutic advantage. The biological activity of these complexes stems from both the intrinsic properties of the metal center and the modified physicochemical characteristics imparted by coordination.
Recent studies have systematically evaluated the biological profiles of various metal-salicylate complexes, revealing distinct structure-activity relationships. The table below summarizes key biological findings for representative metal-salicylate complexes:
Table 4: Biological Activities of Metal-Salicylate Complexes
| Complex | Biological Activity | Proposed Mechanism | Advantages over Salicylates | References |
|---|---|---|---|---|
| Zn(II) salicylate | Anticonvulsant, Antioxidant | SOD mimetic activity, Modulation of neurotransmitter systems | Reduced neurotoxicity, Enhanced antioxidant protection | [2] |
| Mn(II) salicylate | Antioxidant, Cardiorespiratory modulation | Superoxide scavenging, Modulation of vascular tone | Improved microcirculation, Neuroprotective effects | [2] |
| Fe(II/III) salicylate | Anti-inflammatory, Potential antianemic | Altered redox cycling, Reduced oxidative damage | Reduced gastrointestinal toxicity, Improved iron bioavailability | [1] |
| Cu(II) salicylate | Anti-inflammatory, Antimicrobial | SOD activity, Synergistic metal-ligand effects | Enhanced potency at lower doses | [3] |
| Co(II) salicylate | Microcirculation enhancement | Vasodilation, Improved peripheral blood flow | Novel application not seen with salicylates alone | [2] |
The development of metal-binding isosteres (MBIs) represents an innovative approach to optimizing salicylate-based metalloenzyme inhibitors [4]. Traditional salicylate metal-binding pharmacophores (MBPs) often suffer from poor membrane permeability and challenging solubility profiles, limiting their pharmaceutical utility. Strategic replacement of the carboxylic acid and/or hydroxyl groups with appropriate isosteres can maintain metal-binding capacity while improving drug-like properties.
Experimental Protocol: Salicylate MBIs Library Synthesis
Objective: Prepare a library of salicylate metal-binding isosteres for evaluation as metalloenzyme inhibitors.
Procedure:
Critical Parameters:
Metal-salicylate complexes have found important applications as efficient catalysts in synthetic organic chemistry, offering economical and environmentally friendly alternatives to traditional catalytic systems. The copper(II)/salicylic acid complex has been particularly valuable in Sonogashira-type cross-coupling reactions, enabling the formation of C(sp)-C(sp²) bonds under mild conditions with excellent functional group tolerance [3].
Experimental Protocol: Sonogashira-Type Cross-Coupling Using Cu(II)/Salicylic Acid Catalyst
Reaction Setup:
Substrate Scope:
Performance Characteristics:
The coordination chemistry of salicylates with metal ions continues to offer exciting opportunities for pharmaceutical development and catalytic applications. The strategic complexation of salicylate ligands with biologically relevant metal ions can yield compounds with enhanced therapeutic properties, reduced side effects, and novel mechanisms of action. The development of metal-binding isosteres further expands the chemical space available for drug design, enabling optimization of physicochemical properties while maintaining target engagement.
Future research directions should focus on elucidating the detailed molecular mechanisms underlying the biological activities of metal-salicylate complexes, exploring their potential in combination therapies, and developing targeted delivery systems to further enhance their therapeutic index. Additionally, the application of these complexes in catalytic chemistry continues to evolve, with opportunities for developing more sustainable synthetic methodologies. As our understanding of structure-activity relationships in metal-salicylate complexes deepens, so too will our ability to harness their full potential in pharmaceutical and chemical applications.
Isobutyl salicylate is an ester formed from salicylic acid and isobutanol. The table below summarizes its key identifiers and physical properties [1] [2] [3].
| Property | Value / Description |
|---|---|
| CAS Number | 87-19-4 [1] [2] [3] |
| Molecular Formula | C₁₁H₁₄O₃ [1] [2] |
| Molecular Weight | 194.23 g/mol [1] [2] |
| Appearance | Colorless to light yellow liquid; can also be a white flake solid [1] [3] |
| Odor | Orchid, clove, herbal, wintergreen-like [3] |
| Boiling Point | 260-267 °C [1] [3] |
| Melting Point | -5.9 °C (liquid) to 5.9 °C (solid) [1] [3] |
| Density | 1.064 g/mL at 25 °C [3] |
| Refractive Index | n20/D 1.509 [3] |
The core synthesis is a classic Fischer esterification reaction between salicylic acid and isobutanol, typically catalyzed by a strong acid like sulfuric acid [4] [3]. The following diagram illustrates this fundamental reaction pathway and the general experimental workflow.
Based on general principles of esterification and the properties of the compounds involved, here is a guide to common issues and optimization strategies you might encounter.
Q1: What is the primary industrial method for producing this compound?
Q2: Why is an acid catalyst used, and what are common choices?
Q3: How can I monitor the reaction progress?
| Problem | Possible Causes | Suggested Solutions | | :--- | :--- | :--- | | Low Product Yield |
This is a generalized protocol for the synthesis of this compound, which you can use as a baseline for your optimization experiments [4] [3].
1. Reaction Setup:
2. Running the Reaction:
3. Work-up and Purification:
4. Final Purification:
To systematically improve your yield, consider focusing on these parameters, using the general protocol above as your control:
The choice of catalyst is critical for the efficiency and practicality of your synthesis. The table below summarizes the key characteristics of different catalysts for isbutyl salicylate esterification.
| Catalyst Type | Example | Typical Yield | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Mineral Acid | Concentrated H₂SO₄ [1] [2] | High (model reactions) | High efficiency, widely available [2] | Severe equipment corrosion, requires neutralization, "three-waste" pollution, can degrade sensitive reactants affecting aroma [3] |
| Weak Acid | Boric Acid (H₃BO₃) [3] | 90-95% [3] | Mild reaction conditions, minimal equipment corrosion, avoids reactant destruction, simple post-processing, reduces environmental pollution [3] | --- |
| Solid Acid (Clay) | Acid-activated Ngbo Clay [4] | >99% (under optimized RSM conditions) [4] | Heterogeneous (easier separation and potential reuse), can be optimized for high efficiency [4] | Requires preparation and activation [4] |
| Solid Acid (Resin) | Amberlyst series [5] | High (for other esters) | Heterogeneous catalyst [5] | Not specifically documented for isobutyl salicylate in results |
Here is a reliable lab-scale procedure for synthesizing this compound using a boric acid catalyst, adapted from a patent [3].
Objective: To synthesize this compound via an acid-catalyzed esterification reaction between salicylic acid and isobutanol.
Reaction Equation:
C₇H₆O₃ (Salicylic Acid) + C₄H₁₀O (Isobutanol) → C₁₁H₁₄O₃ (this compound) + H₂O [6] [7]
Materials & Equipment:
Step-by-Step Procedure:
Expected Results: Using this method, you can expect a yield of approximately 95%. The product should have an ester content of over 99% and characteristic properties such as a refractive index (n²⁰) of 1.5055 and a density (d²⁵) of 1.048 [3].
Q1: Our reaction yield is consistently low. What are the main factors we should optimize? Low yield in esterification is often an equilibrium issue. Focus on these key parameters:
Q2: We want to explore a heterogeneous catalyst for easier recycling. What is a modern approach to optimizing such a system? For solid catalysts like acid-activated clays, Response Surface Methodology (RSM) is a powerful statistical tool for optimization [4].
Q3: The product has an off-odor or poor color. How can this be improved? This is a common issue when using strong mineral acids like sulfuric acid, which can degrade sensitive reactants [3].
The following diagram illustrates the widely accepted mechanism for acid-catalyzed esterification, which proceeds through a protonation-nucleophilic attack-elimination sequence.
This guide addresses the common challenge of water management in the production of Isobutyl salicylate, an ester widely used in fragrances. The synthesis from salicylic acid and isobutanol is an equilibrium-controlled reaction, and effective water removal is crucial for achieving high yield [1].
1. Why is water removal so important in this production process? The synthesis of this compound is an esterification reaction between salicylic acid and isobutanol. This is a reversible reaction, and the presence of the product, water, can shift the equilibrium backwards, limiting the formation of the desired ester. Removing water as it forms drives the reaction toward completion, significantly increasing the final yield and purity of this compound.
2. What are the established methods for water removal? Several techniques can be employed, often in combination:
Understanding the properties of your starting material is key to process design. Salicylic acid's adsorption behavior is highly dependent on the pH of its environment, which can inform purification and handling steps before and after the esterification reaction [2].
Table 1: Adsorption Isotherm Parameters for Salicylic Acid on XDA-200 Resin at Different pH Levels [2]
| pH | Langmuir Model qₘ (mmol/g) |
Langmuir Model kₗ (L/mol) |
Correlation Coefficient (R²) |
|---|---|---|---|
| 2.0 | 1.49 | 470.89 | 0.985 |
| 3.0 | 1.32 | 413.90 | 0.988 |
| 3.5 | 1.02 | 410.97 | 0.993 |
| 4.0 | 0.72 | 389.47 | 0.985 |
| 5.0 | 0.29 | 256.07 | 0.976 |
qₘ) and affinity (kₗ) of salicylic acid for a weakly polar resin are highest in acidic conditions (low pH). This occurs because at low pH, salicylic acid exists predominantly in its non-ionic, undissociated form, making it more favorable for adsorption onto the resin [2].The following diagram outlines a systematic workflow for implementing and troubleshooting water removal in your experimental setup.
Q1: What is a good entrainer solvent to use for the azeotropic removal of water? Toluene and cyclohexane are excellent choices. They form well-defined azeotropes with water, are immiscible with water upon condensation (allowing for easy separation in a Dean-Stark trap), and have boiling points that are compatible with the typical esterification reaction temperature range.
Q2: My reaction yield is still low after removing water. What could be the issue?
Q3: How can I monitor the progress of the reaction and water removal?
The table below summarizes the fundamental properties of Isobutyl Salicylate crucial for experimental design.
| Property | Value / Description | Source |
|---|---|---|
| CAS Registry Number | 87-19-4 | [1] [2] [3] |
| Molecular Formula | C11H14O3 | [1] [2] [3] |
| Molecular Weight | 194.23 g/mol | [1] [2] [3] |
| Boiling Point | 267 °C (lit.) | [1] [2] |
| Melting Point | 5.9 °C | [1] [2] |
| Flash Point | 230 °F (110 °C) | [1] [2] |
| Density | 1.064 g/mL at 25 °C | [1] [2] |
| Refractive Index | n20/D 1.509 (lit.) | [1] |
| Water Solubility | Insoluble (19.5 mg/L at 20°C) | [1] [2] [3] |
| Solubility in Other Solvents | Soluble in organic solvents, oils; insoluble in glycerol [1] [3]. Specific mentions of solubility in ethanol, most non-volatile oils, and mineral oil; few in propylene glycol [3]. | |
| LogP (Partition Coefficient) | 4.09 (at 21.9°C) | [2] |
| Vapor Pressure | 0.00613 mmHg at 25°C | [3] |
| Appearance | Colorless to pale yellow clear liquid | [1] [3] |
| Odor | Typically described as clover, herbal, orchid, floral, or wintergreen-like [2] [3]. "Hay-like, light fresh floral" with a metallic background common to salicylates [4] [3]. |
Q1: What are the primary safety considerations when handling this compound? A1: Key safety information from the search results includes:
Q2: In which types of reactions is this compound commonly used as a reactant? A2: The search results indicate that this compound is used as a reactant in boron(III)-catalyzed esterifications and amidations of carboxylic acids and in the Ritter addition reaction [1] [3]. This suggests its utility in synthetic organic chemistry, particularly in reactions catalyzed by Lewis acids.
Q3: What is the typical purity of commercially available this compound, and are there specific grades? A3: Commercial this compound typically has a high purity, often at least 98% [4] [3] or >99.0% (GC) [2]. It is also available in grades that meet FCC (Food Chemicals Codex) specifications, indicating its suitability for use in flavors [2] [6].
Issue 1: Poor Solubility or Phase Separation in Aqueous Systems
Issue 2: Low Yield or Slow Reaction Kinetics in Esterification/Amidation
Issue 3: Unintended Odor Contamination in Final Product
The search results do not provide a full, step-by-step synthetic procedure but do offer key insights for designing one.
1. Basic Reaction The esterification of salicylic acid to produce a fragrance ester (like methyl salicylate) involves reacting salicylic acid (a carboxylic acid) with an alcohol (like methanol) in the presence of an acid catalyst [1] [2]. A general reaction equation is:
[ \text{Salicylic Acid} + \text{Methanol} \rightleftharpoons \text{Methyl Salicylate} + \text{Water} ]
2. Reaction Mechanism The mechanism is a nucleophilic acyl substitution. The diagram below outlines the key steps of this acid-catalyzed esterification.
The efficiency and speed of the esterification reaction are controlled by several key parameters. The following table summarizes the impact of these variables, drawing from studies on similar fatty acid esterification systems [3].
| Parameter | Influence on Reaction & Kinetics | Optimization Guidance |
|---|---|---|
| Temperature | Has the strongest influence on reaction rate and conversion; increases reaction kinetics [3]. | Optimal results were obtained at higher temperatures, such as 70°C [3]. |
| Catalyst Concentration | The amount of acid catalyst (e.g., H₂SO₄) can influence the reaction rate. | Necessary to initiate the reaction; its significance may be minimized once a sufficient amount is present [3]. |
| Alcohol/Acid Ratio | Using an excess of alcohol shifts the equilibrium toward ester formation, improving yield. | A molar ratio higher than the stoichiometric requirement is typically used [3]. |
| Water Activity/Content | High water concentration shifts the equilibrium back, lowering conversion by favoring the reverse reaction [3]. | The reaction medium should be kept as anhydrous as possible. Controlled water activity (e.g., a~w~ = 0.55) can be optimal in specific systems [4]. |
Q1: My reaction mixture turned a bright purple color upon adding sulfuric acid. What happened? This is a common observation and is not a cause for alarm. The purple color is likely due to the formation of a complex between salicylic acid and trace iron (Fe³⁺) impurities present in the reagents, particularly the sulfuric acid [5]. The reaction should proceed normally, and the color often fades after refluxing [5].
Q2: How can I improve a low yield of my ester?
Q3: What are the critical safety precautions for this reaction?
For researchers requiring in-depth kinetic data, modern approaches leverage advanced technology.
This table summarizes key properties of Isobutyl Salicylate relevant for its handling, purification, and analysis.
| Property | Value | Relevance to Purification |
|---|---|---|
| Molecular Formula | C₁₁H₁₄O₃ [1] [2] | Confirming compound identity. |
| Molecular Weight | 194.23 g/mol [1] [2] | Confirming compound identity. |
| Boiling Point | 262-263.9 °C (at 760 mmHg) [1] [2] | Vacuum distillation is essential for purification to avoid thermal decomposition at high temperatures. |
| Density | 1.062 - 1.069 [1] | Useful for liquid handling and identification. |
| Refractive Index | 1.506 - 1.524 [1] | A key parameter for assessing purity. |
| Water Solubility | Insoluble [1] (Calculated: 67.83 mg/L at 25°C [2]) | Enables water washing to remove water-soluble impurities (e.g., salts, unreacted acid). |
| Solubility in Oils & Organic Solvents | Soluble [1] | Can be purified or processed in organic phases. |
| Flash Point | >200 °F (93 °C) [2] | Important for safe handling, especially during distillation. |
A common synthetic route involves the esterification of salicylic acid with isobutanol, often using an acid catalyst [3] [1]. A known patent describes a method using boric acid (H₃BO₃) as a non-corrosive catalyst alternative to sulfuric acid [4].
The typical workflow after the esterification reaction involves several key steps to obtain the crude product before final purification:
According to the patent, after refluxing the reactants, the mixture is cooled to room temperature. The unreacted salicylic acid is then removed by washing, yielding a "thick ester." This crude product is then subjected to final purification [4].
The final and most critical step for obtaining a high-purity product is vacuum fractionation (distillation under reduced pressure) [4]. This method allows for the separation of the desired ester from other organic by-products and unreacted alcohol at a lower temperature, minimizing decomposition.
For analyzing the purity of your final product, you can use the following methods:
What is a common catalyst for synthesizing this compound that avoids equipment corrosion? A: Boric acid (H₃BO₃) is an effective catalyst for this esterification. It is less corrosive than sulfuric acid, minimizes side reactions, and can provide high yields (90-95%) [4].
How can I separate and analyze this compound from its reaction mixture or check its purity? A: Vacuum distillation is the standard method for purification [4]. For analysis, Reverse-Phase HPLC is recommended. You can use a C18 column with a mobile phase of acetonitrile/water/acid. For mass spectrometry detection, replace phosphoric acid with formic acid [5].
What is the typical odor profile of pure this compound? A: It has a floral, orchid-like odor with soft wintergreen nuances and a slightly herbaceous, hay-like character [3] [1] [6]. A significant deviation from this profile in your product may indicate the presence of impurities.
Before starting GC analysis, it's helpful to know the basic properties of this compound, as they can influence your method development.
Table 1: Physicochemical Properties of this compound [1] [2]
| Property | Value |
|---|---|
| CAS Number | 87-19-4 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Boiling Point | 259-267 °C |
| Density | 1.064 g/mL at 25 °C |
| Refractive Index | 1.51 |
| Flash Point | 121 °C (~250 °F) |
| Water Solubility | 19.5 mg/L at 20 °C |
| Log P (Octanol-Water) | ~4.09 |
Here is a Q&A-style guide to common issues you might encounter when analyzing this compound by GC.
Q1: Why is my this compound peak tailing badly?
Q2: My method sensitivity is insufficient for trace impurity detection. What can I do?
Q3: The retention time for my analyte is shifting unexpectedly.
Q4: How can I confirm the identity of a suspected impurity peak?
The following validated method for analyzing free fatty acids in wine provides an excellent framework that can be adapted for quantifying other acidic or ester compounds like this compound and its potential acidic impurities [4].
1. Sample Preparation (Liquid-Liquid Extraction)
2. GC-FID Instrumental Conditions (Example) These are generalized parameters. You must optimize them for your specific instrument and column.
The table below summarizes the key quantitative data for isobutyl salicylate's storage and stability [1] [2].
| Parameter | Specification / Condition | Source / Notes |
|---|---|---|
| Recommended Storage Temperature | Room temperature; recommended in a cool and dark place, <15°C | [2] |
| Physical State (at 20°C) | Liquid | [1] [2] |
| Appearance | Colorless to pale yellow / almost colorless clear liquid | [1] [2] |
| Boiling Point | 259 °C / 267 °C | [2] [1] |
| Flash Point | 121 °C / 230 °F (approx. 110 °C) | [2] [1] |
| Stability | Stable at normal temperatures and pressures | [1] |
| Storage Condition | Keep container tightly closed | [1] [2] |
| Density | 1.064 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.509 | [1] |
Q1: What is the primary experimental use of this compound? It is used as a reactant in boron(III)-catalyzed esterifications and amidations of carboxylic acids, and in the Ritter addition reaction [1].
Q2: I see different recommended storage temperatures. Which one should I follow? The most specific guidance comes from a major chemical supplier, Tokyo Chemical Industry, which recommends storage at room temperature in a cool and dark place, preferably below 15°C [2]. This supersedes the more general "room temperature" advice. For critical work, always consult the Safety Data Sheet (SDS) from your specific supplier.
Q3: What are the critical steps for safe handling? The key steps, derived from GHS precautionary statements, are summarized in the workflow below.
Q4: The liquid has a pale yellow color. Does this indicate decomposition? Not necessarily. The technical data specifies that the appearance of this compound can range from colorless to pale yellow while still being acceptable [1] [2]. A significant darkening or change in consistency would be a greater cause for concern.
| Observation | Potential Cause | Recommended Action |
|---|---|---|
| Significant darkening of color | Exposure to light, elevated temperatures, or oxidation over time. | Check storage conditions; ensure the container is light-proof and stored in a cool, dark place. Assess stability before use in critical experiments. |
| Change in viscosity or formation of solids | Contamination or chemical decomposition. | Do not use. Dispose of the material properly according to local regulations [2]. |
| Skin or eye exposure occurs | Accident during handling, lack of personal protective equipment (PPE). | Immediately follow first aid measures: rinse skin with plenty of water; rinse eyes cautiously for several minutes. Seek medical advice/attention if irritation persists [2]. |
The table below outlines frequent issues, their impact on yield, and recommended solutions.
| Problem Area | Specific Issue | Impact on Yield | Recommended Solution | Key References |
|---|---|---|---|---|
| Reaction Conditions | Incomplete reaction due to insufficient heating/time | Major | Use reflux apparatus; heat for 45+ minutes. | [1] |
| Impure or wet starting materials | Major | Use anhydrous solvents; purify reagents (e.g., recrystallization). | [2] | |
| Catalyst & Mechanism | Fischer Esterification: Inefficient acid catalyst | Moderate to Major | Use concentrated H₂SO₄ as a catalyst. | [1] |
| Transesterification: Poor catalyst choice or deactivation | Major | Use tin-based catalysts; avoid easily deactivated catalysts like titanium-based ones. | [3] | |
| Work-up & Purification | Product loss during aqueous washing | Moderate | Use multiple small-volume extractions instead of one large volume (e.g., 2x15 ml CH₂Cl₂). | [1] |
| Inefficient extraction | Moderate | Ensure correct pH during acidification (to ~pH 1) to precipitate product completely. | [4] | |
| Product decomposition during isolation | Minor to Major | Avoid excessive heating; use rotary evaporation with caution to prevent co-evaporation. | [1] | |
| Side Reactions | Polymerization of salicylic acid | Minor to Major | Add catalyst slowly with vigorous stirring to prevent local concentration spikes. | [1] |
Here are detailed methods for the solutions mentioned in the troubleshooting guide.
Optimized Fischer Esterification (for Methyl Salicylate)
One-Step Synthesis of Diacid Monomer (for Polymeric Salicylates)
Optimized Transesterification
The following diagram visualizes a systematic workflow to diagnose and address low yield problems.
Q: Why is my yield low even with a long reaction time?
Q: How can I prevent the hydrolysis of my salicylate ester product during work-up?
Q: My salicylate ester is a solid polymer precursor. How can I improve its purity and yield?
The table below summarizes experimental data on the antibacterial activity and properties of selected salicylate esters and a related nanoparticle complex.
| Compound Name | Predicted Antibacterial Activity (Pa) | Toxicity (LD50) | Lipophilicity (LogP) | Key Findings |
|---|---|---|---|---|
| Allyl Ester of Acetylsalicylic Acid (AEASA) | 0.378 [1] | 1.2 g/kg (Predicted) [1] | Information missing | Shows moderate toxicity prediction [1] |
| Allyl Ester of Salicylic Acid (AESA) | 0.236 [1] | 2.3 g/kg (Predicted) [1] | Information missing | Lower antibacterial activity than AEASA; low toxicity [1] |
| Salicylic Acid | 0.404 [1] | Information missing | Information missing | Reference compound for comparison [1] |
| Salicylic Acid-Mediated Silver Nanoparticle (SA-AgNP) | N/A (See MIC values) | Information missing | Information missing | Synergistic effect; high efficacy against MRSA (MIC: 4 μg/mL) and strong antibiofilm activity (95.61% inhibition) [2] |
Structural Impact on Efficacy: A critical concept for comparing salicylate esters is that structural similarity does not guarantee equivalent antimicrobial efficacy [3]. Esters differ in the chain length and branching of their alcohol moiety, leading to a wide range of lipophilicity (LogP values from 0.21 to 10.88) [3]. LogP impacts two key determinants of efficacy:
To generate the data in the table above and for your own research, here are detailed methodologies for key antimicrobial tests.
The MIC/MBC test is a cornerstone quantitative method for evaluating antimicrobial efficacy in a liquid medium [4] [5].
This method is a qualitative and rapid screening tool to assess an compound's ability to diffuse through agar and inhibit microbial growth [4].
This test provides dynamic data on the rate at which a compound kills microorganisms over time [4].
The diagram below illustrates the logical progression from chemical structure to antimicrobial efficacy assessment.
When designing your experiments, consider these key points:
The table below summarizes the key identifiers, physical properties, and primary uses of these two salicylate esters.
| Property | Isobutyl Salicylate | Methyl Salicylate |
|---|---|---|
| CAS Registry Number | 87-19-4 [1] | 119-36-8 (from brand name context) [2] [3] |
| Chemical Formula | C11H14O3 [1] | C8H8O3 [3] |
| Molecular Weight | 194.23 [1] | 152.15 [3] |
| Physical Form | Colorless liquid [1] | Colorless to yellow or reddish liquid [3] |
| Characteristic Odor | Orchid odor [1] | Wintergreen aroma [4] [3] |
| Boiling Point | 262 °C [1] | Information not available in search results |
| Flash Point | >200 °F (closed cup) [1] | Information not available in search results |
| Primary Applications | Fragrance ingredient in cosmetics, fine fragrances, soaps, and household products [1]. | Topical analgesic, fragrance/flavoring agent, and plant signaling compound [2] [4] [3]. |
The search results provide rich, data-backed details on Methyl Salicylate's mechanisms and uses, which are highly relevant for a scientific audience.
Methyl Salicylate is a well-established topical counter-irritant and rubefacient used to relieve minor musculoskeletal pain [3]. Its mechanism involves:
Beyond pharmacology, Methyl Salicylate (MeSA) is a critical volatile signaling compound in plant defense mechanisms, involved in Systemic Acquired Resistance (SAR) [4]. The following diagram illustrates its biosynthesis and role in plant signaling:
This pathway shows how MeSA, derived from Salicylic Acid, acts as an airborne danger signal that can prepare neighboring plants for attack, contributing to the stability of plant communities like forests [4].
For researchers looking to replicate or build upon key findings, here are summaries of the methodologies from the cited literature.
Traditional industrial synthesis, like the Kolbe-Schmitt reaction, is known for harsh conditions (high temperature and pressure) and limited selectivity [1] [2]. Recent research has focused on developing more efficient and selective catalytic pathways.
The table below summarizes a modern palladium-catalyzed method for synthesizing salicylic acids from phenols, which offers an alternative to traditional routes [2].
| Feature | Description |
|---|---|
| Catalyst System | Palladium (Pd(OAc)₂) with a Mono-Protected Amino Acid (MPAA) ligand (e.g., Boc-Leu-OH). |
| Directing Group | Silanol group (acts as a traceless directing group for ortho C-H activation). |
| Conditions | Dichloroethane (DCE) solvent, AgOAc oxidant, under carbon monoxide (CO) atmosphere. |
| Key Advantage | High regioselectivity for ortho-functionalization, excellent functional group tolerance, milder conditions than Kolbe-Schmitt. |
| Reported Yield Range | 49% to 92% for various substituted salicylic acids [2]. |
The following workflow details the key steps for the silanol-directed, palladium-catalyzed synthesis of salicylic acids, based on the research findings [2]:
Title: Workflow for Pd-Catalyzed Salicylic Acid Synthesis
Detailed Procedure [2]:
The search results I obtained lack a direct, quantitative comparison of different catalyst types (e.g., heterogeneous solid acids vs. homogeneous Pd-complexes) for the specific transformation of salicylate synthesis.
To build a comprehensive comparison guide, I suggest you:
The table below summarizes the synthesis conditions and key properties of several salicylate esters, highlighting their relevance for pharmaceutical applications.
| Ester Name | Synthesis Method | Key Reaction Conditions | Yield | Key Characteristics / Applications |
|---|
| Allyl Ester of Salicylic Acid (AESA) [1] | Esterification | Variety of solvents and temperatures; catalyst: peroxybenzoyl for polymerization [1] | ~78% [1] | • Antibacterial activity (Pa: 0.236) [1] • Low toxicity (LD50: 2.3 g/kg, Toxicity Class 5) [1] • For antibacterial polymers in dental prostheses [1] | | Allyl Ester of Acetylsalicylic Acid (AEASA) [1] | Esterification | Variety of solvents and temperatures [1] | Information missing | • Antibacterial activity (Pa: 0.378) [1] • Moderate toxicity (LD50: 1.2 g/kg) [1] • For antibacterial copolymers [1] | | Methyl Salicylate [2] | Fischer Esterification | • Catalyst: Concentrated H₂SO₄ • Conditions: Reflux for 45 minutes [2] | 94.33% [2] | • Model reaction for laboratory synthesis [2] • Confirmed by IR and NMR spectroscopy [2] | | Cyclohexyl Salicylate [3] | Transesterification | • Catalyst: Titanium or Tin-based (e.g., titanium(IV) phenoxide) • Conditions: Distillation to remove by-product alcohol [3] | Information missing | • High purity product [3] • Patent-protected industrial process [3] |
Here are detailed methodologies for key procedures referenced in the guide.
This classic lab-scale method demonstrates high yield and is well-characterized.
This robust protocol is suitable for quantifying salicylic acid and its esters (after hydrolysis) in complex matrices, which is crucial for evaluating extraction efficiency.
To better illustrate the experimental and biological context, the following diagrams map out the key processes.
The diagram above outlines the sample preparation and analysis workflow for salicylate quantification using RP-HPLC [4].
The following table summarizes the key experimental findings from a 2025 in vitro study on human skin, which directly compared the permeation and distribution of three salicylate esters from topical formulations [1].
| Salicylate Ester | Formulation (0.5% w/w) | Total Permeation after 24h (%) | Skin Reservoir after 24h (%) | Main Metabolite Identified |
|---|---|---|---|---|
| Ethyl Salicylate (ES) | Cream | 1.30% | 2.30% | Salicylic Acid (SA) |
| Pentyl Salicylate (PS) | Cream | 1.21% | 2.69% | Salicylic Acid (SA) |
| Pentyl Salicylate (PS) | 70/30 Ethanol/Water Solution | 1.47% | 1.46% | Salicylic Acid (SA) |
| (Z)-3-Hexenyl Salicylate (HS) | Cream | 0.67% | 2.71% | Salicylic Acid (SA) |
The data shows that the vehicle and ester structure significantly influence absorption. Pentyl Salicylate had higher permeation from a solution than a cream, while (Z)-3-Hexenyl Salicylate showed the lowest permeation but highest skin retention from a cream formulation [1].
The comparative data was generated using the following standardized in vitro protocol [1]:
The metabolic conversion of salicylate esters to salicylic acid (SA) is a key process in dermal absorption. The diagrams below illustrate this pathway and the experimental workflow used to generate the data.
Diagram 1: Metabolic Conversion Pathway This diagram shows the conversion of salicylate esters to salicylic acid in the skin, a process confirmed in the study where SA was a key metabolite found in the receptor fluid and skin layers [1].
Diagram 2: In Vitro Skin Absorption Workflow This diagram outlines the key steps of the experimental protocol used to generate the comparative data, from application to final quantitative analysis [1].
The experimental data provides actionable insights for professionals:
| Compound / System Studied | Key Stability Findings | Experimental Conditions | Citation |
|---|
| Salicylate-based Poly(anhydride-ester) Polymer | Molecular Weight: Significant decrease at higher temperatures (e.g., ~60% drop at 50°C in 4 weeks). Minimal change at -12°C and 4°C. Physical State: Became tacky and dark brown at 37°C and 50°C; color stable at lower temperatures. | Form: Powder. Temperatures: -12°C, 4°C, 27°C, 37°C, 50°C. Duration: 4 weeks. Atmosphere: Air. | [1] | | Spiroborate Ester of Curcumin with Salicylic Acid (CBS) | Thermal Decomposition: Two-stage process. First stage (125-180°C): loss of crystal water. Second stage (180-330°C): loss of C6H5-CO-O group. | Analysis: Thermogravimetric Analysis (TGA). Atmosphere: Nitrogen. Heating Rate: 10°C/min. | [2] | | Methyl Salicylate in Textile Microcapsules | Release Rate: Higher temperature (50°C) led to a more pronounced release of methyl salicylate compared to a lower temperature (37°C). | Matrix: Cotton and polyamide textiles. Test: Release study in a water/ethanol bath. | [3] |
For a rigorous stability study, the research employed comprehensive methodologies. Here are the key experimental details from the most relevant study on a salicylate-based polymer [1]:
The workflow below illustrates the sequence of these key experimental steps.
To create a comprehensive comparison guide, you may need to consult additional, specialized resources.
The table below summarizes experimental stability data for alkali metal cations from key studies, demonstrating how the stability trend varies with ligand structure and environment.
| Ligand System | Solvent / Phase | Experiment Type | Observed Stability Order (Most → Least Stable) | Key Reference |
|---|---|---|---|---|
| p-tert-butylcalix[4]arene-tetrakis(N,N-dimethylthioacetamide) | Nitrobenzene (water-saturated) | Extraction & γ-activity measurement | Na+ > Li+ > K+ > Rb+ > Cs+ [1] | Makrlík et al., J. Radioanal. Nucl. Chem. (2008) [1] |
| Tertiary-amide calix[4]arene with phenanthridine moieties | Acetonitrile | Competitive spectrophotometry & microcalorimetry | Ca2+ > Sr2+ > Ba2+ (For Alkaline Earth Metals) [2] | Preprint, "A Combined Thermodynamic and Computational Study..." (2025) [2] |
| Modified β-diketiminate (NacNac) ligand | Solid-state / Various for synthesis | Single-crystal X-ray diffraction & NMR spectroscopy | Coordination mode varies with metal size (Li, Na, K, Rb, Cs) [3] | Pureportal, "Coordination chemistry..." (2025) [3] |
The data shows that stability is not dictated by a single trend. In the calixarene-thioacetamide system, the high stability of Na+ and Li+ is attributed to a better fit within the ligand's cavity [1]. For alkaline earth metals with a similar fluorescent calixarene, the peak affinity for Ca2+ highlights the importance of matching cation charge density and cavity size [2]. Research on solid electrolytes (M₂B₁₂H₁₂) confirms that local coordination geometry is critical, changing from triangular to tetrahedral as the metal size increases from Li to K [4].
To objectively compare stability, researchers often use a two-phase solvent extraction method. The following workflow details a standard approach for determining stability constants, as referenced in the studies [1] [2].
Workflow Steps:
The following diagram synthesizes findings from multiple studies to illustrate the primary factors that govern coordination stability with alkali metal cations [1] [4] [2].
Factor Details:
The context-dependent nature of stability means that ligand design must be tailored to the target metal ion and application environment. The observed variability in stability trends underscores the limitation of simple rules of thumb and highlights the need for detailed experimental or computational studies for each new system.
Future research continues to focus on designing ligands with precise pre-organized cavities and understanding the role of subtle non-covalent interactions through advanced computational methods [4] [5].
The table below summarizes experimental data on the cutaneous absorption of pure salicylate esters, calculated relative to methyl salicylate (set to 1.00). Two different experimental techniques were used [1].
| Salicylate Ester | Relative Absorption (Technique 1) | Relative Absorption (Technique 2) |
|---|---|---|
| Spirosal | 2.17 | 1.20 |
| Methyl Salicylate | 1.00 | 1.00 |
| Mesotan | 0.56 | 0.49 |
| Ethyl Salicylate | Not Reported | 0.34 |
| Propyl Salicylate | Trace | 0.20 |
| Butyl Salicylate | Trace | 0.26 |
| Amyl Salicylate | Not Reported | 0.15 |
The data reveals a clear trend: absorption decreases as the alkyl chain length of the ester increases [1]. This correlates with a key physicochemical property—the partition coefficient—which indicates a substance's preference for oil versus water phases. The research found that increased absorption coincided with a downward trend in partition coefficients, meaning esters with a higher tendency to move into the aqueous phase were absorbed more readily [1].
The comparative absorption data was generated using the following methodologies:
The following diagram illustrates the logical relationships between ester structure, physicochemical properties, and the resulting biological absorption, as identified in the research [1].
It is important to note that the quantitative absorption data comes from a historical source. Contemporary research confirms the significance of these structure-property relationships. Recent studies highlight that lipophilicity (LogP) is a critical property for the skin absorption of salicylate esters, with a wide range of LogP values (0.21 to 10.88) leading to considerable variation in their bioavailability [2]. Furthermore, once absorbed, esters are hydrolyzed at different rates by carboxylesterase enzymes in the liver, meaning not all esters contribute equally to systemic exposure to salicylic acid [2] [3].
The table below summarizes experimental conditions from three studies that quantify salicylic acid or its derivatives using HPLC.
| Study Focus | Stationary Phase | Mobile Phase Composition | Detection | Key Runtime & Flow Rate | Reported Retention Time (min) |
|---|---|---|---|---|---|
| Determination of Salicylic Acid in Aspirin Tablets [1] | Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm) | Orthophosphoric acid, acetonitrile, water (2:400:600 V/V/V) [1] | UV at 237 nm [1] | 50 min; 1.0 mL/min [1] | Specific times not provided; system suitability requires resolution ≥2.0 between acetylsalicylic acid and salicylic acid peaks [1] |
| Analysis of Salicylates in Foods [2] | C8 Column, Symmetry (150 mm × 4.6 mm, 5 µm) | Gradient elution with phosphate buffer (pH 6.8) and acetonitrile/water [2] | Fluorescence: Ex 295 nm, Em 405 nm [2] | 27 min; 1.0 mL/min [2] | Not specified for individual esters |
| Dental Gel with Choline Salicylate [3] | ACE C18 (250 mm × 4.6 mm, 5 µm) | Gradient elution with phosphate buffer (pH 3.0) and acetonitrile [3] | DAD at 260 nm [3] | 25 min; 1.0 mL/min [3] | Lidocaine: 5.17; Choline Salicylate: 8.47; Methylparaben: 10.12; Propylparaben: 15.99 [3] |
Here is a deeper dive into the methodologies from the cited research to help you replicate or adapt these procedures.
For Pharmaceutical Analysis (Aspirin Tablets): This method is based on a pharmacopoeial procedure and was rigorously validated per ICH guidelines [1]. The isocratic mobile phase consists of orthophosphoric acid, acetonitrile, and purified water (2:400:600 V/V/V). The sample preparation involves weighing and powdering 20 tablets, then dissolving a powder equivalent to 100 mg of acetylsalicylic acid in 50 ml of acetonitrile. The solution is filtered before injection [1].
For Food Analysis: This protocol is designed for complex matrices like spices, beverages, and lyophilized fruits/vegetables [2]. A critical part of the method is the sample preparation, which involves a three-step extraction to measure both free and total salicylates. The sample is mixed with a phosphate buffer, incubated, and centrifuged. The supernatant is then acidified and extracted with ethyl acetate. To measure total salicylates, the acidified supernatant undergoes hydrolysis (incubation at 95°C for 90 min) before extraction, which converts conjugated salicylates into free salicylic acid [2].
For a Complex Formulation (Dental Gel): This method simultaneously quantifies an active ingredient (choline salicylate) and preservatives. It uses a gradient elution program: starting at 25% acetonitrile, increasing to 50% over 13 minutes, holding, and then returning to the initial conditions. For sample preparation, 1.0 g of gel is accurately weighed and dissolved in 100 ml of methanol with ultrasonication [3].
The following chart outlines a general workflow for developing and validating an HPLC method, which can be applied to the analysis of salicylate esters.
Since a direct comparison of salicylate ester retention times is not available, you can take the following steps to create your own data:
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